N-(2,4-difluorophenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide
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Overview
Description
N-(2,4-difluorophenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide is a chemical compound with significant interest in various scientific fields It is characterized by its unique structure, which includes a pyrazole ring substituted with a phenoxymethyl group and a difluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-difluorophenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide typically involves multiple steps. One common method starts with the preparation of the pyrazole ring, followed by the introduction of the phenoxymethyl group and the difluorophenyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to maximize efficiency. This includes the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-difluorophenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
N-(2,4-difluorophenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated as a potential drug candidate for various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of N-(2,4-difluorophenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through the modulation of these targets, leading to changes in cellular functions and pathways.
Comparison with Similar Compounds
Similar Compounds
N-(2,4-difluorophenyl)acetamide: This compound shares the difluorophenyl group but has a different core structure.
2-chloro-N-(2,4-difluorophenyl)-3-pyridinecarboxamide: Another compound with a difluorophenyl group, but with a pyridine ring instead of a pyrazole ring.
Uniqueness
N-(2,4-difluorophenyl)-1-(phenoxymethyl)-1H-pyrazole-3-carboxamide is unique due to its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical modifications, making it a versatile compound for research and industrial purposes.
Properties
Molecular Formula |
C17H13F2N3O2 |
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Molecular Weight |
329.30 g/mol |
IUPAC Name |
N-(2,4-difluorophenyl)-1-(phenoxymethyl)pyrazole-3-carboxamide |
InChI |
InChI=1S/C17H13F2N3O2/c18-12-6-7-15(14(19)10-12)20-17(23)16-8-9-22(21-16)11-24-13-4-2-1-3-5-13/h1-10H,11H2,(H,20,23) |
InChI Key |
AJKNOCFUKGIJDA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)OCN2C=CC(=N2)C(=O)NC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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